![molecular formula C12H13N3O2S2 B6422968 ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate CAS No. 924868-33-7](/img/structure/B6422968.png)

ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

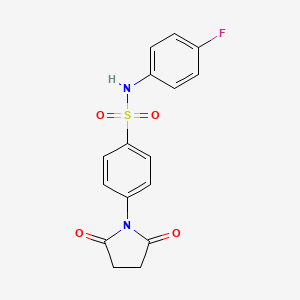

“Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate” is a compound with the molecular formula C6H9N3O2S . It is an aromatic amine and a member of thiadiazoles . It is also known by other names such as “ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate”, “2-Amino-1,3,4-thiadiazolyl-5-acetic acid ethyl ester”, and "1,3,4-thiadiazole-2-acetic acid, 5-amino-, ethyl ester" .

Molecular Structure Analysis

The compound has a molecular weight of 187.22 g/mol . The InChI string representation of the molecule is InChI=1S/C6H9N3O2S/c1-2-11-5(10)3-4-8-9-6(7)12-4/h2-3H2,1H3,(H2,7,9) . The Canonical SMILES representation is CCOC(=O)CC1=NN=C(S1)N .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 187.22 g/mol . The exact mass and monoisotopic mass are 187.04154771 g/mol . The topological polar surface area is 106 Ų . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The rotatable bond count is 4 .

Scientific Research Applications

Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate has been studied extensively for its various pharmacological activities. It has been found to possess anti-inflammatory, antifungal, and anti-bacterial properties. Additionally, this compound has been found to be a potent inhibitor of histone deacetylase (HDAC) and has been used in the development of HDAC inhibitors for cancer therapy. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

Target of Action

The primary target of ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . This interaction results in the inhibition of the enzyme, thereby preventing the conversion of urea to ammonia and carbon dioxide .

Biochemical Pathways

The inhibition of the urease enzyme affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This cycle is crucial for the removal of excess nitrogen from the body. The inhibition of the urease enzyme disrupts this cycle, leading to a decrease in the production of ammonia .

Pharmacokinetics

The compound’s solubility and potency have been evaluated . One of the analogs exhibited similar potency and better solubility relative to BPTES . These properties could impact the compound’s absorption, distribution, metabolism, and excretion (ADME), thereby affecting its bioavailability.

Result of Action

The inhibition of the urease enzyme by this compound can lead to a decrease in the production of ammonia . This could potentially affect various cellular processes, including pH regulation and nitrogen metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as inhibitors or activators of the urease enzyme, could also influence the compound’s efficacy .

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate in laboratory experiments include its availability, ease of synthesis, and its ability to modulate gene expression. Additionally, its anti-inflammatory, antifungal, and anti-bacterial properties make it a useful tool for studying various biological processes. The main limitation of using this compound in laboratory experiments is its potential toxicity, which can be mitigated by using low concentrations of the compound.

Future Directions

The future of ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate research is promising. Further research is needed to fully understand its mechanism of action and to develop more effective and safer HDAC inhibitors for cancer therapy. Additionally, further research is needed to explore its potential use in the treatment of neurodegenerative diseases. Additionally, research is needed to better understand its biochemical and physiological effects and to develop more effective and safer therapeutic applications. Finally, further research is needed to explore its potential use as a tool for studying various biological processes.

Synthesis Methods

Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate has been synthesized using a variety of methods. The most common method involves the reaction of 5-amino-1,3,4-thiadiazole-2-sulfonyl chloride and phenylacetic acid in the presence of a base. This reaction yields this compound as the major product. Other methods of synthesis include the condensation of 5-amino-1,3,4-thiadiazole-2-sulfonyl chloride with phenylacetic acid in the presence of a base, and the reaction of ethyl 2-chloro-2-phenylacetate with 5-amino-1,3,4-thiadiazole-2-sulfonyl chloride in the presence of a base.

properties

IUPAC Name |

ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S2/c1-2-17-10(16)9(8-6-4-3-5-7-8)18-12-15-14-11(13)19-12/h3-7,9H,2H2,1H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTHMXREYKHCMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)SC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione](/img/structure/B6422885.png)

![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one dihydrochloride](/img/structure/B6422888.png)

![2-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B6422910.png)

![4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide](/img/structure/B6422914.png)

![ethyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate](/img/structure/B6422934.png)

![methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate](/img/structure/B6422948.png)

![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6422951.png)

![1-(3-chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B6422953.png)

![1-(morpholin-4-yl)-2-{[8-(trifluoromethyl)-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethan-1-one](/img/structure/B6422965.png)

![1-(3-chlorophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one](/img/structure/B6422971.png)

![2-({[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B6422974.png)

![6-(2H-1,3-benzodioxol-5-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B6422990.png)